N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
CAS No.: 1115520-33-6
Cat. No.: VC6218772
Molecular Formula: C27H26N2O4S2
Molecular Weight: 506.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115520-33-6 |
|---|---|
| Molecular Formula | C27H26N2O4S2 |
| Molecular Weight | 506.64 |
| IUPAC Name | [3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C27H26N2O4S2/c1-16-9-12-21(13-10-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-14-17(2)8-11-18(22)3/h5-15,29H,28H2,1-4H3 |
| Standard InChI Key | ADZFOLXZWDLBIK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=CC(=C4)C)C |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
The compound features a thiophene ring (C4H3S) as its core structure, with substitutions at positions 2, 3, 4, and 5:
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Position 2: An amino group (-NH2) substituted with a 2,5-dimethylphenyl group.
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Position 3: A 4-methylbenzenesulfonyl (-SO2-C6H3(CH3)) group.
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Position 4: A second amino group (-NH2).
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Position 5: A 3-methoxybenzoyl (-CO-C6H3(OCH3)) group.
The IUPAC name reflects this substitution pattern:
N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine.
Molecular Formula and Weight
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Molecular Formula: C27H27N3O4S2
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Molecular Weight: 529.65 g/mol (calculated via atomic mass summation).
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for this compound is documented, a plausible multi-step approach can be inferred from analogous thiophene-derivative syntheses :
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Thiophene-2,4-diamine Preparation:
Thiophene-2,4-diamine serves as the precursor. It is typically synthesized via cyclization of 1,4-diaminobutane derivatives with sulfur-containing agents. -
Sulfonation at Position 3:
Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group. -
Acylation at Position 5:
Treatment with 3-methoxybenzoyl chloride under Friedel-Crafts conditions installs the benzoyl moiety. -
N2-Arylation:
Buchwald-Hartwig coupling or Ullmann-type reactions facilitate the introduction of the 2,5-dimethylphenyl group at the N2 position.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | S8, NH3, 150°C | 60–70 |
| 2 | 4-MeC6H4SO2Cl, Pyridine, 0°C | 85 |
| 3 | 3-MeO-BenzoylCl, AlCl3, DCM | 75 |
| 4 | Pd(OAc)2, Xantphos, K2CO3, Toluene, 110°C | 50–60 |
Physicochemical Properties
Calculated Properties
Spectral Characteristics
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O).
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1H NMR (DMSO-d6): δ 2.3 (s, 6H, CH3), 3.8 (s, 3H, OCH3), 6.8–7.6 (m, aromatic H).
Biological Activity and Applications
Theoretical Mechanisms
The compound’s structure suggests potential bioactivity through:
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Sulfonamide-mediated Enzyme Inhibition: The 4-methylbenzenesulfonyl group may interact with ATP-binding pockets in kinases .
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Acyl Group Interactions: The 3-methoxybenzoyl moiety could engage in π-stacking with aromatic residues in receptor sites.
Hypothesized Applications
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Anticancer Agents: Analogous sulfonamide-thiophenes inhibit carbonic anhydrase IX, a target in hypoxic tumors .
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Antimicrobials: Thiophene diamines exhibit activity against Staphylococcus aureus and Candida albicans.
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Material Science: Conjugated thiophenes serve as organic semiconductors in photovoltaic devices.
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